molecular formula C8H2Br2S3 B1589122 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene CAS No. 502764-54-7

3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene

Cat. No. B1589122
M. Wt: 354.1 g/mol
InChI Key: MFLUNTNNZSCLFW-UHFFFAOYSA-N
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Description



  • Chemical Name : 3,5-Dibromodithieno[3,2-b:2’,3’-d]thiophene

  • Molecular Formula : C8H2Br2S3

  • Molecular Weight : 354.1 g/mol

  • Appearance : White to yellow to green powder or crystals

  • Melting Point : 235.0 to 241.0 °C

  • Boiling Point : 447.9±40.0 °C (Predicted)

  • Density : 2.234±0.06 g/cm3 (Predicted)





  • Synthesis Analysis



    • Synthesized by reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF).





  • Molecular Structure Analysis



    • The molecular structure consists of a dithieno[3,2-b:2’,3’-d]thiophene core with two bromine atoms.





  • Chemical Reactions Analysis



    • Treatment of 2,6-dibromodithieno[3,2-b:2’,3’-d]thiophene with tetracyanoethylene oxide yields a derivative with dicyanomethylene groups.




  • Scientific Research Applications

    • Organic Electronics : DTT has high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms . These properties make it a valuable building block in organic electronics .

    • Solar Cells : DTT is used in organic photovoltaic (OPV) solar cells . Its higher charge mobility, extended π-conjugation, and better tuning of band gaps make it suitable for this application .

    • Electrochromic Devices (ECDs) : DTT is used in ECDs due to its higher charge mobility and extended π-conjugation .

    • Organic Field Effect Transistors (OFETs) : DTT is used in OFETs because of its higher charge mobility .

    • Organic Limiting Diodes (OLEDs) : DTT is used in OLEDs due to its higher charge mobility, extended π-conjugation, and better tuning of band gaps .

    • Fluorescent Probes : DTT is used in fluorescent probes .

    • Electro-luminescence : DTT can be used in electro-luminescent devices due to its high charge mobility and environmental stability .

    • Organic Thin Film Transistors : DTT can be used in the development of organic thin film transistors .

    • Photochromism : DTT has applications in photochromism, which is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation .

    • Redox Switching : DTT can be used in redox switching applications .

    • Functional Supramolecular Chemistry : DTT is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry .

    • Electro-luminescence : DTT can be used in electro-luminescent devices due to its high charge mobility and environmental stability .

    • Organic Thin Film Transistors : DTT can be used in the development of organic thin film transistors .

    • Photochromism : DTT has applications in photochromism, which is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation .

    • Organic Photovoltaic (OPV) Solar Cells : DTT can be used in OPV solar cells .

    Safety And Hazards



    • Wear suitable protective equipment.

    • Prevent dispersion of dust.

    • Wash hands and face thoroughly after handling.

    • Avoid contact with skin, eyes, and clothing.




  • Future Directions



    • Investigate its applications in organic electronic devices.

    • Explore modifications for enhanced performance.




    Please note that this analysis is based on available information, and further research may reveal additional insights. 🌟


    properties

    IUPAC Name

    5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H2Br2S3/c9-3-1-11-7-5(3)13-6-4(10)2-12-8(6)7/h1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MFLUNTNNZSCLFW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C2=C(S1)C3=C(S2)C(=CS3)Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H2Br2S3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10466719
    Record name 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10466719
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    354.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene

    CAS RN

    502764-54-7
    Record name 3,5-Dibromodithieno[3,2-b:2′,3′-d]thiophene
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=502764-54-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10466719
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
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    3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene

    Citations

    For This Compound
    2
    Citations
    GE Rudebusch, AG Fix, HA Henthorn… - Chemical …, 2014 - pubs.rsc.org
    We report the preparation and characterization of a new class of quinoidal thienoacenes. The synthetic route is efficient, high-yielding and scalable with the potential for further …
    Number of citations: 81 pubs.rsc.org
    GE Rudebusch - 2016 - search.proquest.com
    The consequence of free electrons in organic compounds has intrigued chemists for over a century. The fundamental idea of a covalent bond, a pair of electrons in a lasting attraction, …
    Number of citations: 3 search.proquest.com

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